molecular formula C28H26N2O7 B378536 3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 2-nitrobenzoate CAS No. 312528-62-4

3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 2-nitrobenzoate

Cat. No. B378536
M. Wt: 502.5g/mol
InChI Key: CRDWSJIURSKSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 2-nitrobenzoate is a useful research compound. Its molecular formula is C28H26N2O7 and its molecular weight is 502.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

312528-62-4

Product Name

3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 2-nitrobenzoate

Molecular Formula

C28H26N2O7

Molecular Weight

502.5g/mol

IUPAC Name

[3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylindol-5-yl] 2-nitrobenzoate

InChI

InChI=1S/C28H26N2O7/c1-17-27(18(2)31)22-16-20(37-28(32)21-7-5-6-8-24(21)30(33)34)10-11-23(22)29(17)14-13-19-9-12-25(35-3)26(15-19)36-4/h5-12,15-16H,13-14H2,1-4H3

InChI Key

CRDWSJIURSKSQS-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CCC3=CC(=C(C=C3)OC)OC)C=CC(=C2)OC(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)C

Canonical SMILES

CC1=C(C2=C(N1CCC3=CC(=C(C=C3)OC)OC)C=CC(=C2)OC(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)C

Origin of Product

United States

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